molecular formula C19H16F3NO4 B2611398 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine CAS No. 1351634-52-0

4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B2611398
CAS No.: 1351634-52-0
M. Wt: 379.335
InChI Key: ODFNSPUYWXHDLS-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine (CAS: 1351634-52-0) is a synthetic organic compound with a molecular formula of C19H16F3NO4 and a molecular weight of 379.33 g/mol . This molecule features a 1,3-benzodioxole unit linked via a carbonyl group to a morpholine ring that is further substituted with a 4-(trifluoromethyl)phenyl group . The 1,3-benzodioxole core, also known as the methylenedioxyphenyl group, is a significant pharmacophore found in numerous bioactive compounds and is frequently investigated in medicinal chemistry and pesticide development . The integration of the trifluoromethyl group and the morpholine ring makes this compound a valuable intermediate for chemical synthesis and drug discovery research. These structural motifs are commonly employed to fine-tune the properties of potential drug candidates, as the morpholine ring can enhance solubility and the trifluoromethyl group can improve metabolic stability and membrane permeability . While specific biological data for this exact molecule is not publicly available, recent studies highlight that novel 1,3-benzodioxole derivatives demonstrate significant anti-tumor activity in research models, underscoring the ongoing research interest in this chemical class . Similarly, other compounds containing the benzodioxole moiety are being explored as regulators of ATP-binding cassette transport proteins, which are relevant in various disease pathways . Researchers can utilize this compound as a sophisticated building block for the design and synthesis of new molecules for biological evaluation. With a topological polar surface area of approximately 48 Ų and defined hydrogen bonding characteristics, it presents interesting physicochemical properties for research applications . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)14-4-1-12(2-5-14)17-10-23(7-8-25-17)18(24)13-3-6-15-16(9-13)27-11-26-15/h1-6,9,17H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFNSPUYWXHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the benzodioxole and trifluoromethyl phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents and morpholine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Drug Development

This compound has been identified as a valuable intermediate in the synthesis of pharmaceutical agents. Its structural features contribute to its ability to interact with biological targets, making it a candidate for developing medications aimed at treating various diseases.

  • Mechanisms of Action : Preliminary studies suggest that the compound may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and metabolic disorders. Its trifluoromethyl group enhances lipophilicity, potentially improving pharmacokinetic properties.
  • Case Study : Research has indicated that morpholine derivatives can exhibit anticancer activity. For instance, compounds with similar structures have shown promise in inhibiting tumor cell proliferation in vitro, suggesting that this compound could be further explored for its therapeutic potential.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its unique chemical properties facilitate the creation of various organic compounds.

  • Applications :
    • Synthesis of Complex Molecules : The compound can be utilized to develop new chemical entities through various synthetic pathways.
    • Efficiency in Reactions : It enhances the efficiency of reactions due to its reactivity and stability .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the formulation of advanced materials such as polymers and coatings.

  • Benefits :
    • Enhanced Material Properties : The incorporation of this compound into materials can improve their durability and performance.
    • Innovative Coatings : It can be used to create coatings with specific functionalities, such as increased resistance to environmental factors.

Bioconjugation

Bioconjugation techniques are essential for attaching biomolecules to surfaces or other molecules, which is crucial in diagnostics and therapeutics.

  • Role of the Compound : This compound plays a significant role in bioconjugation processes, aiding in the development of targeted delivery systems for drugs and diagnostic agents.

Data Tables

Study TypeFindings
In Vitro AssaysAnticancer activity observed
Enzyme Inhibition StudiesPotential inhibition noted

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from diverse sources, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Morpholine 4-(2H-1,3-benzodioxole-5-carbonyl), 2-[4-(trifluoromethyl)phenyl] 379.33 Hypothesized anticancer activity -
Series 1 Compounds (25a–28b) Varied cores 4-(Trifluoromethyl)phenyl, dichlorophenyl, dimethoxyphenyl 320–400 (estimated) Telomerase inhibition (NSCLC)
Series 3 Compound (35a–39b) Morpholine/Piperidine 2H-1,3-benzodioxole-5-yl, naphthalene, indole 350–420 (estimated) Enhanced solubility, kinase modulation
EP 4,374,877 A2 Derivative Pyrrolo-pyridazine 4-(Trifluoromethyl)phenyl, pyridinyl, morpholine 754 ([M+H]⁺) LCMS: m/z 754; HPLC retention: 1.32 min
4-[5-(Dioxaborolanyl)Pyridinyl]Morpholine Morpholine 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl 290.16 Melting point: 132–135°C; Suzuki coupling
Hydramethylnon Analog Pyrimidinone 3-(4-(Trifluoromethyl)phenyl)hydrazone ~500 (estimated) Pesticide (hydramethylnon class)

Structural and Electronic Differences

  • Trifluoromethylphenyl Substituents: The target compound and Series 1 analogs (25a–28b) share the 4-(trifluoromethyl)phenyl group, which enhances metabolic stability and lipophilicity.
  • Benzodioxole vs. Boronate Esters : The dioxaborolane-containing morpholine derivative () serves as a Suzuki-Miyaura cross-coupling reagent, whereas the benzodioxole-carbonyl group in the target compound may enhance binding affinity to enzymes like telomerase or kinases .
  • Morpholine vs. Pyrrolo-Pyridazine Cores : The patent compound () employs a pyrrolo-pyridazine scaffold, yielding a higher molecular weight (754 vs. 379.33) and distinct pharmacokinetics, as evidenced by its LCMS and HPLC data .

Physicochemical Properties

  • Melting Points : The dioxaborolane-morpholine analog () melts at 132–135°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but likely lower due to its less polar substituents .
  • Solubility : Benzodioxole derivatives (Series 3, ) exhibit improved aqueous solubility compared to purely aromatic analogs, a trait likely shared by the target compound .

Key Research Findings and Contradictions

  • vs. : While morpholine/trifluoromethylphenyl compounds in target cancer, ’s hydramethylnon analog is pesticidal. This dichotomy underscores the role of ancillary substituents in determining application .
  • Analytical Data : The patent compound () has significantly higher molecular weight and LCMS signatures (m/z 754) than the target compound, reflecting divergent synthetic pathways and complexity .

Biological Activity

4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a benzodioxole moiety and a trifluoromethylphenyl group. The general structure can be represented as follows:

C17H16F3N1O3\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_3

Anticancer Activity

Research indicates that derivatives of benzodioxole, including those similar to 4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine, exhibit significant anticancer properties. For instance, studies have shown that certain benzodioxole-based compounds can inhibit DNA synthesis and induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54915.4Inhibition of DNA synthesis
Compound 5C612.8Induction of apoptosis
4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholineTBDTBDTBD

Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, compounds with similar structures exhibited moderate inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 2: Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound A27.0458.01
Compound B106.75277.48
4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholineTBDTBD

Mechanistic Studies

Mechanistic studies have indicated that the morpholine component may undergo bioactivation to form reactive intermediates that could contribute to its biological effects. For example, investigations into the liver toxicity associated with morpholine derivatives have shown that certain metabolites can form adducts that lead to cytotoxicity in liver cells .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study evaluating various benzodioxole derivatives, it was found that specific substitutions significantly enhanced anticancer activity while minimizing toxicity to normal cells .
  • Neuroprotective Potential : Another study highlighted the potential neuroprotective effects of related compounds through their action on cholinergic pathways, suggesting therapeutic avenues for neurodegenerative conditions .

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